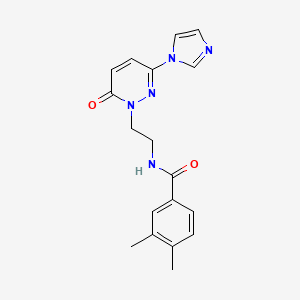![molecular formula C5H7N5O2 B2404994 N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide CAS No. 374768-83-9](/img/new.no-structure.jpg)
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as chemistry, biology, and materials science. The presence of both amino and acetamide functional groups makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be achieved through multiple synthetic routes. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with acetic anhydride under controlled conditions. The reaction typically requires a solvent such as toluene and is carried out at temperatures ranging from 0 to 5°C .
Another method involves the partial oxidation of 3,4-bis(4-amino-1,2,5-oxadiazol-3-yl)-1,2,5-oxadiazole using hydrogen peroxide in concentrated sulfuric acid . This method is preferred for its higher yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The amino and acetamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in concentrated sulfuric acid.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields oxidized derivatives of the original compound, while reduction can lead to the formation of reduced amine derivatives.
Wissenschaftliche Forschungsanwendungen
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly for its antimicrobial and anti-inflammatory properties.
Industry: Utilized in the production of advanced materials, including polymers and explosives.
Wirkmechanismus
The mechanism of action of N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
N-[(Z)-amino(4-amino-1,2,5-oxadiazol-3-yl)methylidene]acetamide can be compared with other similar compounds such as:
3-amino-4-azido-1,2,5-oxadiazole: Known for its use in energetic materials.
N-(4-amino-1,2,5-oxadiazol-3-yl)acetamide: Similar structure but different functional groups.
Eigenschaften
CAS-Nummer |
374768-83-9 |
|---|---|
Molekularformel |
C5H7N5O2 |
Molekulargewicht |
169.14 g/mol |
IUPAC-Name |
N-[(4-amino-1,2,5-oxadiazol-3-yl)iminomethyl]acetamide |
InChI |
InChI=1S/C5H7N5O2/c1-3(11)7-2-8-5-4(6)9-12-10-5/h2H,1H3,(H2,6,9)(H,7,8,10,11) |
InChI-Schlüssel |
OHGUUPHQHUUBSN-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C(C1=NON=C1N)N |
Kanonische SMILES |
CC(=O)NC=NC1=NON=C1N |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-((2-(3-(4-bromophenyl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2404919.png)

![2-{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2404923.png)
![N-(2-(cyclohex-1-en-1-yl)ethyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2404924.png)
![5-((4-Benzylpiperazin-1-yl)(4-ethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2404927.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2404929.png)



